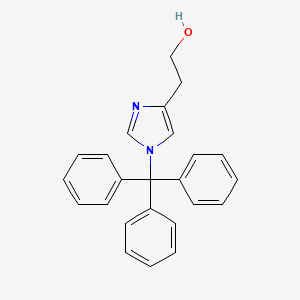

2-(1-Trityl-1H-imidazol-4-yl)ethanol

Descripción

Overview of Imidazole (B134444) Heterocyclic Systems in Organic Synthesis

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement imparts a unique set of properties that make it an invaluable scaffold in organic synthesis. The imidazole ring is planar and aromatic, fulfilling Hückel's rule with a sextet of π-electrons. It is also a highly polar and amphoteric compound, capable of acting as both a weak acid and a weak base.

The significance of the imidazole system is underscored by its presence in a vast array of natural products and pharmaceuticals. It forms the core of the essential amino acid histidine, the neurotransmitter histamine (B1213489), and is a key component of purines found in DNA and RNA. In medicinal chemistry, the imidazole moiety is incorporated into drug candidates to enhance properties such as solubility and bioavailability, and it is associated with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.

The synthesis of imidazole derivatives is a well-explored field, with numerous methods developed for the construction and functionalization of the ring. However, a primary challenge in imidazole chemistry is controlling the regioselectivity of reactions. The presence of two nitrogen atoms and three carbon atoms, each with distinct reactivity, can lead to mixtures of products unless a carefully planned synthetic strategy is employed.

Rationalization for the Trityl Group in 2-(1-Trityl-1H-imidazol-4-yl)ethanol Synthesis

The selection of the trityl group for the synthesis of this compound is a deliberate and strategic choice rooted in the group's specific chemical properties. The trityl group is a large, sterically demanding protecting group typically introduced by reacting the N-H of an imidazole with trityl chloride in the presence of a base. total-synthesis.comcommonorganicchemistry.com

The primary rationales for its use in this context are:

Steric Hindrance: The sheer bulk of the three phenyl rings of the trityl group provides a significant steric shield around the N-1 position of the imidazole ring. This steric hindrance can direct reagents to attack less hindered positions of the molecule, thereby enhancing the regioselectivity of subsequent reactions on the imidazole side chain. total-synthesis.com

Acid Lability: The trityl group is highly sensitive to acidic conditions. total-synthesis.comcommonorganicchemistry.com The bond between the trityl carbon and the imidazole nitrogen can be cleaved readily with mild acids like formic acid or trifluoroacetic acid (TFA). nih.govtotal-synthesis.com This lability is due to the exceptional stability of the triphenylmethyl cation (trityl cation) that is formed as a byproduct, which is resonance-stabilized across the three phenyl rings. This allows for deprotection under conditions that often leave other acid-sensitive groups (like TBS ethers) or base-labile groups intact, providing valuable orthogonality in a synthetic sequence. total-synthesis.com

Synthetic Utility: The compound this compound is a valuable intermediate, particularly in the synthesis of histamine H3 receptor antagonists. lookchem.comnih.govnih.govfrontiersin.org In these syntheses, the imidazole nitrogen must be protected to allow for selective modification of the ethanol (B145695) side chain (e.g., conversion to an ether or other functional groups). Once the desired modifications are complete, the trityl group is removed in a late-stage step of the synthesis to reveal the free imidazole in the final target molecule. nih.gov

In essence, the trityl group serves as a temporary, bulky "handle" that pacifies the reactive N-H group and directs the course of the synthesis. Its reliable introduction and, more importantly, its clean and mild removal make it an excellent choice for the multi-step synthesis of complex molecules derived from the 2-(1H-imidazol-4-yl)ethanol scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 127607-62-9 |

| Molecular Formula | C₂₄H₂₂N₂O |

| Molecular Weight | 354.45 g/mol |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Complexity | 390 |

| LogP | 4.26 |

| pKa | 14.57 ± 0.10 (Predicted) |

Table 2: Common N-Protecting Groups for Imidazoles

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| Triphenylmethyl | Tr (or Trt) | Trityl chloride (TrCl), base (e.g., pyridine (B92270), Et₃N) | Mild acid (e.g., TFA, Acetic Acid, Formic Acid) | Bulky, highly acid-labile, stable to base and hydrogenation. |

| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., DMAP, Et₃N) | Strong acid (e.g., TFA); can also be cleaved under specific basic or reductive conditions. | Common in peptide synthesis, moderate acid lability. |

| Tosyl | Ts | Tosyl chloride (TsCl), base | Strong acid; reductive cleavage (e.g., Na/NH₃) | Very stable to acid and oxidation; electron-withdrawing. |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, base | Fluoride (B91410) sources (e.g., TBAF); strong acid | Stable to a wide range of conditions, cleaved by fluoride. |

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₄H₂₂N₂O |

| Imidazole | C₃H₄N₂ |

| Histidine | C₆H₉N₃O₂ |

| Histamine | C₅H₉N₃ |

| Trityl chloride | C₁₉H₁₅Cl |

| Trifluoroacetic acid | C₂HF₃O₂ |

| tert-Butoxycarbonyl anhydride (B1165640) (Boc₂O) | C₁₀H₁₈O₅ |

| Tosyl chloride | C₇H₇ClO₂S |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-tritylimidazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c27-17-16-23-18-26(19-25-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19,27H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCGACBWMXEHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443578 | |

| Record name | 2-(1-Trityl-1H-imidazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127607-62-9 | |

| Record name | 2-(1-Trityl-1H-imidazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Trityl 1h Imidazol 4 Yl Ethanol

Direct Synthesis Routes to 2-(1-Trityl-1H-imidazol-4-yl)ethanol

The direct synthesis of this compound can be achieved through several methods, primarily involving the modification of a pre-existing functional group on the tritylated imidazole (B134444) core.

Reduction-Based Approaches to the Ethanol (B145695) Moiety on the Tritylated Imidazole Core

A common and effective method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester derivative. This approach leverages the high reactivity of powerful reducing agents to convert the carbonyl group into a primary alcohol.

One documented synthesis of this compound utilizes lithium aluminium hydride (LiAlH₄) as the reducing agent. numberanalytics.com The reaction proceeds by treating 1-trityl-1H-imidazole-4-acetic acid or its ester with LiAlH₄ in an inert solvent such as tetrahydrofuran (B95107) (THF) at room temperature. numberanalytics.com The strong nucleophilic nature of the hydride anion (H⁻) from LiAlH₄ facilitates the reduction of the carboxylic acid or ester to the corresponding primary alcohol.

Table 1: Reduction-Based Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Product |

| 1-Trityl-1H-imidazole-4-acetic acid | Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | 25 °C | This compound |

Coupling Reactions for the Formation of the Tritylated Imidazole-Ethanol Scaffold

While less commonly documented for this specific compound, coupling reactions represent a viable synthetic strategy. These methods involve the formation of a carbon-carbon bond between the tritylated imidazole and a two-carbon unit that can be subsequently converted to the ethanol moiety.

A potential, though not explicitly reported, route involves the use of a Grignard reagent. This would entail the formation of a Grignard reagent from a 4-halo-1-trityl-1H-imidazole, which could then react with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring would result in the formation of the desired this compound after an acidic workup. nih.govyoutube.com This method is advantageous as it directly installs the ethanol side chain in a single step.

Other modern coupling reactions such as the Heck or Sonogashira reactions could also be envisioned. organic-chemistry.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgmdpi.comrsc.org For instance, a Heck reaction could potentially couple a 4-halo-1-trityl-1H-imidazole with a protected vinyl alcohol equivalent. Similarly, a Sonogashira coupling could be employed with a protected acetylene (B1199291) that is later reduced to the ethanol group. wikipedia.orgorganic-chemistry.org However, these routes are more complex and would require careful selection of catalysts and reaction conditions to be successful.

Precursor Synthesis in the Generation of this compound

The synthesis of the target compound is heavily reliant on the successful preparation of key precursors, namely the N-tritylated imidazole and its subsequent functionalization.

Formation of N-Trityl Imidazole Intermediates

The trityl (triphenylmethyl) group serves as a bulky and effective protecting group for the imidazole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. The introduction of the trityl group is typically achieved by reacting imidazole or a substituted imidazole with trityl chloride in the presence of a base.

A common procedure involves the reaction of an imidazole derivative, such as ethyl imidazole-4-carboxylate, with trityl chloride and a base like triethylamine (B128534). numberanalytics.com The base deprotonates the imidazole nitrogen, creating a nucleophilic anion that then attacks the electrophilic carbon of trityl chloride, displacing the chloride and forming the N-trityl imidazole intermediate. numberanalytics.com

Functionalization of the Imidazole Ring for Subsequent Ethanol Attachment

With the imidazole nitrogen protected, the next step involves introducing a functional group at the 4-position that can be converted into the ethanol side chain. This can be achieved through various methods, including formylation or carboxylation.

One effective strategy is the lithiation of 1-trityl-1H-imidazole at the 2-position, followed by reaction with an electrophile. up.ac.za However, to achieve functionalization at the 4-position, one would typically start with a 4-substituted imidazole and protect it, or employ methods that direct functionalization to the 4-position.

A more direct approach involves the formylation of the tritylated imidazole. This can be accomplished through a Vilsmeier-Haack type reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). up.ac.zaresearchgate.net The resulting 1-trityl-1H-imidazole-4-carbaldehyde can then be used in a Wittig-type reaction to introduce a two-carbon chain, or it can be reacted with a methyl Grignard reagent followed by oxidation and reduction to yield the ethanol moiety. More straightforwardly, the aldehyde can be homologated to the corresponding carboxylic acid or ester, which is then reduced as described in section 2.1.1. medchemexpress.com

Protecting Group Strategies in Imidazole Synthesis Relevant to Trityl Derivatization

The use of protecting groups is a cornerstone of modern organic synthesis, and this is particularly true for the synthesis of complex imidazole derivatives. The imidazole ring contains two nitrogen atoms with different electronic properties, and the C-H bonds of the ring have varying acidities, making regioselective functionalization challenging.

The trityl group is a widely used protecting group for the imidazole nitrogen due to its steric bulk, which can direct metallation to other positions on the ring and prevent N-alkylation or N-acylation. creative-peptides.com It is generally stable to a range of reaction conditions but can be readily removed under acidic conditions.

General Principles of N-Tritylation in Imidazole Chemistry

The introduction of the trityl (triphenylmethyl, Tr) group onto a nitrogen atom of the imidazole ring is a widely employed strategy to protect this functionality. The trityl group is a bulky protecting group that effectively shields the imidazole nitrogen from unwanted reactions.

Mechanism and Reaction Conditions:

The N-tritylation of imidazole derivatives typically proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of a trityl halide, most commonly trityl chloride (Tr-Cl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A common procedure involves reacting the imidazole derivative with trityl chloride in a suitable solvent, such as dimethylformamide (DMF) or pyridine (B92270). Pyridine can conveniently serve as both the solvent and the base. The reaction can also be performed using a non-nucleophilic base like triethylamine or by first forming the sodium or silver salt of the imidazole.

The general reaction can be depicted as follows:

Imidazole Derivative + Trityl Chloride --(Base)--> N-Trityl Imidazole Derivative + Base·HCl

Key features of the N-tritylation of imidazoles include:

Steric Hindrance: The bulky nature of the trityl group can lead to regioselective protection of the less sterically hindered nitrogen atom in unsymmetrically substituted imidazoles. commonorganicchemistry.com

Stability: The N-trityl bond is generally stable to a range of reaction conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents. nih.gov

Acid Lability: A key advantage of the trityl group is its lability under acidic conditions. Deprotection is readily achieved by treatment with mild acids such as acetic acid, formic acid, or trifluoroacetic acid (TFA). commonorganicchemistry.comtotal-synthesis.com This allows for selective removal of the trityl group in the presence of other protecting groups that are stable to acid. The mechanism of deprotection involves the formation of the highly stable trityl cation. total-synthesis.com

Research Findings:

Studies have demonstrated the successful N-tritylation of various imidazole-containing compounds. For instance, the synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid was achieved by reacting 1H-Imidazole-4-carboxylic acid with trityl chloride in a mixture of DMF and pyridine, affording the product in high yield. This showcases a practical application of the N-tritylation procedure on a functionalized imidazole.

Comparison with Other Protecting Group Strategies in Imidazole Synthesis

Orthogonal Protection:

A key concept in complex organic synthesis is orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting each other. arkat-usa.org This allows for the selective deprotection and modification of different functional groups within the same molecule.

The following interactive data table provides a comparison of common protecting groups for the imidazole nitrogen:

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability | Key Features |

| Trityl (Tr) | Trityl chloride, Base (e.g., pyridine, triethylamine) | Mild acid (e.g., TFA, acetic acid, formic acid) commonorganicchemistry.comtotal-synthesis.com | Stable to base, nucleophiles, oxidation, reduction nih.gov | Bulky, acid-labile, allows for orthogonal protection with base-labile groups. |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base | Strong acid (e.g., TFA) or specific basic conditions (e.g., NaBH₄ in EtOH for selective deprotection of N-Boc-imidazoles) nih.gov | Stable to catalytic hydrogenation, some basic conditions. nih.gov | Widely used, acid-labile, can be cleaved under non-acidic conditions in some cases. |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu, Base | Base (e.g., piperidine) thermofisher.com | Stable to acid. thermofisher.com | Base-labile, orthogonal to acid-labile groups like Trityl and Boc. |

| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | Silyl chloride, Imidazole, DMF | Fluoride (B91410) ions (e.g., TBAF), Acid | Varies with the specific silyl group; generally stable to non-acidic and non-fluoride conditions. | Tunable stability based on the steric bulk of the silyl group. |

Detailed Research Findings:

Research in peptide synthesis, particularly involving the amino acid histidine which contains an imidazole side chain, provides valuable insights into the comparative utility of these protecting groups.

Trityl Group: The trityl group is favored for its acid lability, which is compatible with the Fmoc/tBu strategy in solid-phase peptide synthesis. The N-trityl group on a histidine residue can be removed simultaneously with the cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups using a TFA "cocktail".

Boc Group: The N-Boc group is also widely used. While traditionally considered acid-labile, recent studies have shown that N-Boc protected imidazoles can be selectively deprotected under mild, non-acidic conditions using sodium borohydride (B1222165) in ethanol. nih.gov This provides an orthogonal removal strategy that is compatible with acid-sensitive functionalities.

Fmoc Group: The Fmoc group is cleaved under basic conditions, making it orthogonal to both the trityl and Boc groups. This is particularly useful in syntheses where acid-labile protecting groups need to be retained while the imidazole nitrogen is deprotected. thermofisher.com

In the context of synthesizing this compound, the N-tritylation strategy is advantageous due to the stability of the trityl group under the likely conditions for manipulating the ethanol side chain (e.g., oxidation or further derivatization) and its straightforward removal under mild acidic conditions if required.

Chemical Reactivity and Transformative Reactions of 2 1 Trityl 1h Imidazol 4 Yl Ethanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol in the ethanol (B145695) side chain is amenable to a range of standard transformations, including oxidation and derivatization, allowing for the introduction of new functional groups.

Oxidative Transformations of the Ethanol Side Chain

The primary alcohol of 2-(1-Trityl-1H-imidazol-4-yl)ethanol can be selectively oxidized to either the corresponding aldehyde, 2-(1-Trityl-1H-imidazol-4-yl)acetaldehyde, or the carboxylic acid, 2-(1-Trityl-1H-imidazol-4-yl)acetic acid, depending on the choice of oxidant and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or the Dess-Martin Periodinane (DMP) are effective for this transformation. chemistrysteps.comorganic-chemistry.org These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. organic-chemistry.org The absence of water is crucial to prevent over-oxidation to the carboxylic acid. chemistrysteps.com

For the full oxidation to the carboxylic acid, stronger oxidizing agents are employed. The Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic method for converting primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com While the N-trityl group is acid-labile, the Jones oxidation is rapid and can often be performed successfully on substrates with acid-sensitive groups. organic-chemistry.org The reaction proceeds via an aldehyde intermediate, which is hydrated in the aqueous medium and subsequently oxidized to the carboxylic acid. adichemistry.comorganicchemistrytutor.com The resulting 2-(1-Trityl-1H-imidazol-4-yl)acetic acid is a valuable building block in its own right. organic-chemistry.org

Table 1: Oxidative Transformation Conditions

| Target Product | Reagent(s) | Solvent(s) | Key Conditions | Ref. |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Anhydrous, Room Temp. | chemistrysteps.com |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Anhydrous, Room Temp. | organic-chemistry.org |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/H₂O) | Acetone | 0°C to Room Temp. | organic-chemistry.orgwikipedia.org |

Esterification and Other Derivatizations of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their activated derivatives. A common method involves the coupling of the alcohol with a carboxylic acid in the presence of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), and a catalyst like 4-(Dimethylamino)pyridine (DMAP). researchgate.net This reaction is typically performed in an aprotic solvent such as DMF or DCM.

Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). semanticscholar.orgnih.gov These reactions provide a straightforward route to a wide array of esters, modifying the properties of the parent molecule for various applications.

Table 2: Esterification Reaction Conditions

| Acylating Agent | Coupling/Activating Agent(s) | Base | Solvent | Ref. |

| Carboxylic Acid | EDCI, DMAP | - | DMF or DCM | researchgate.net |

| Acyl Chloride | - | Pyridine or Triethylamine | Dichloromethane (DCM) | semanticscholar.org |

| Acid Anhydride (B1165640) | - | Pyridine or Triethylamine | Dichloromethane (DCM) | nih.gov |

Reactivity of the Imidazole (B134444) Nucleus in this compound

The imidazole ring is an electron-rich aromatic system. The N-trityl group at the N-1 position and the ethanol substituent at the C-4 position significantly influence its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

Electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions, which are the most electron-rich. icm.edu.pl In this compound, the C-4 position is already substituted. The large steric bulk of the N-trityl group can influence the regioselectivity of substitution, potentially hindering attack at the adjacent C-2 and C-5 positions.

Halogenation: Bromination of N-substituted imidazoles can be achieved using reagents like N-Bromosuccinimide (NBS). nih.gov For 1-trityl-imidazole, electrophilic attack is expected to favor the C-5 position due to the steric hindrance at C-2. Under certain conditions, polybromination can occur. semanticscholar.org

Nitration: The nitration of imidazoles requires strong acidic conditions, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). icm.edu.pl These conditions generate the highly reactive nitronium ion (NO₂⁺) as the electrophile. organicchemistrytutor.com The synthesis of 1-trityl-4-nitroimidazole has been reported, indicating that the trityl group is stable enough under certain nitrating conditions. researchgate.net For the title compound, nitration would be expected to occur at the C-5 or C-2 position, with the outcome depending on the precise balance between electronic and steric effects.

Nucleophilic Additions and Substitutions

Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult unless activating groups, such as strongly electron-withdrawing substituents, are present. total-synthesis.comresearchgate.net The most acidic proton on the N-tritylated imidazole ring is at the C-2 position. This allows for a powerful synthetic strategy involving deprotonation followed by reaction with an electrophile, which formally achieves a nucleophilic substitution of hydrogen.

Treatment of 1-tritylimidazole with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) or even at ambient temperature in a flow chemistry setup, results in rapid and selective deprotonation at the C-2 position to form 2-lithio-1-(triphenylmethyl)imidazole. up.ac.zarsc.orgresearchgate.net This highly reactive organolithium intermediate can then be quenched with a wide variety of electrophiles to introduce functionality exclusively at the C-2 position. up.ac.za This two-step sequence is a highly effective method for the C-2 functionalization of the imidazole core.

Table 3: C-2 Functionalization via Lithiation

| Step | Reagent(s) | Solvent | Temperature | Product Type | Ref. |

| 1. Lithiation | n-Butyllithium (n-BuLi) | THF | -78 °C to Ambient | 2-Lithio-1-tritylimidazole | up.ac.zarsc.org |

| 2. Quench | I₂ | THF | -78 °C | 2-Iodo-1-tritylimidazole | up.ac.za |

| 2. Quench | Methyl Iodide (MeI) | THF | -78 °C | 2-Methyl-1-tritylimidazole | up.ac.za |

| 2. Quench | Dimethylformamide (DMF) | THF | -78 °C | 1-Trityl-2-imidazolecarboxaldehyde | up.ac.za |

Selective Cleavage and Deprotection of the N-Trityl Group in this compound

The N-trityl group is a key protecting group for the imidazole nitrogen, valued for its steric bulk and, most importantly, its lability under acidic conditions. total-synthesis.com Its removal is a common final step in synthetic sequences to unmask the N-H functionality of the imidazole ring.

The cleavage mechanism proceeds via an Sₙ1 pathway. Protonation of the imidazole nitrogen by a Brønsted acid or coordination with a Lewis acid facilitates the departure of the imidazole, forming a highly stable triphenylmethyl (trityl) cation. total-synthesis.com This cation is stabilized by resonance across the three phenyl rings.

A variety of acidic reagents can be used for detritylation, with the choice depending on the sensitivity of other functional groups in the molecule.

Strong Acids: Trifluoroacetic acid (TFA) is commonly used, often in a solvent like DCM. nih.gov The reaction is typically rapid, but the harsh conditions may not be suitable for all substrates.

Milder Acids: Formic acid or 80% aqueous acetic acid can be used for more sensitive molecules, offering greater selectivity. total-synthesis.com

Lewis Acids: Reagents like boron trifluoride etherate (BF₃·OEt₂) can also promote cleavage. total-synthesis.com A three-component system of a Lewis acid, hexafluoroisopropanol, and triethylsilane has been reported for rapid and mild deprotection. researchgate.net

Reductive Cleavage: Certain reductive methods, such as using indium metal in methanol (B129727), have also been developed for cleaving N-trityl groups under non-acidic conditions. nih.gov

To prevent the reactive trityl cation from causing side reactions (e.g., alkylating other nucleophilic sites), a cation scavenger such as triisopropylsilane (B1312306) (TIPS) or water is often added to the reaction mixture. acs.orgrsc.org

Table 4: Conditions for N-Trityl Deprotection

| Reagent System | Scavenger (optional) | Solvent | Key Features | Ref. |

| Trifluoroacetic Acid (TFA) | Triisopropylsilane (TIPS) | Dichloromethane (DCM) | Strong acid, rapid reaction | nih.govrsc.org |

| Formic Acid (97%+) | - | Dioxane / H₂O | Milder Brønsted acid | total-synthesis.com |

| Acetic Acid (80% aq.) | - | - | Mild Brønsted acid | total-synthesis.com |

| Boron Trifluoride Etherate (BF₃·OEt₂) | - | CHCl₃/MeOH | Lewis acid catalysis | total-synthesis.com |

| Indium Metal | - | Methanol/THF | Reductive, non-acidic | nih.gov |

Acid-Catalyzed Detritylation Methods

The most common method for the deprotection of N-trityl imidazoles is through acid-catalyzed hydrolysis. The trityl group is known to be labile in acidic environments, a property that is widely exploited in organic synthesis. The general mechanism involves the protonation of one of the nitrogen atoms of the imidazole ring, which weakens the C-N bond connecting the trityl group. This facilitates the departure of the highly stable trityl cation (triphenylmethyl cation), which is stabilized by the resonance delocalization of the positive charge over the three phenyl rings. total-synthesis.com

Common Brønsted acids used for this transformation include trifluoroacetic acid (TFA), formic acid, and acetic acid. total-synthesis.comresearchgate.netcommonorganicchemistry.com The choice of acid and reaction conditions can be tuned to achieve selectivity, especially in the presence of other acid-sensitive functional groups.

Detailed Research Findings:

Trifluoroacetic Acid (TFA): TFA is a strong acid frequently used for efficient detritylation. commonorganicchemistry.com In the synthesis of various imidazole-derived compounds, the deprotection of the trityl group is often accomplished using a mixture of TFA in a solvent like dichloromethane (DCM). nih.gov To prevent side reactions from the highly reactive trityl cation, a scavenger such as triisopropylsilane (TIS) is commonly added to the reaction mixture. nih.gov For instance, a 5% solution of TFA in DCM with TIS can be used for the deprotection of N-trityl histidine derivatives. nih.gov In some cases, a higher concentration of TFA (e.g., 50% in DCM) is employed for complete and rapid removal. nih.gov However, studies on N-terminal trityl-asparagine have shown that deprotection with TFA can sometimes be incomplete due to the proximity of the amino group, suggesting that reaction kinetics can be substrate-dependent. nih.gov

Acetic Acid: A milder acidic condition can be achieved using aqueous acetic acid. For example, 80% acetic acid can be used to cleave the dimethoxytrityl (DMT) group, a relative of the trityl group, from oligonucleotides. thermofisher.com This method is beneficial when dealing with substrates that are sensitive to stronger acids. The reaction often requires gentle heating to proceed at a reasonable rate. nih.gov

Formic Acid: Formic acid represents another viable option for detritylation. An experimental procedure for deprotecting a trityl ether involved treatment with cold 97+% formic acid for a short duration (3 minutes), followed by evaporation. total-synthesis.com This demonstrates that formic acid can be a potent reagent for this transformation, offering a balance between reactivity and mildness.

The following table summarizes various acid-catalyzed detritylation conditions reported for N-trityl heterocycles, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Scavenger | Typical Conditions | Substrate Type Mentioned |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS) | 5% TFA, 1 h, room temp. | N-Trityl Histidine Derivative nih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS) | 50% TFA, 5 min - 4 h, room temp. | N-Trityl Histidine Derivative nih.gov |

| Acetic Acid | Water | None | 80% AcOH, 20 min, room temp. | Trityl-on Oligonucleotide thermofisher.com |

| Formic Acid | None (neat) | None | 97+% HCOOH, 3 min, cold | Trityl Ether total-synthesis.com |

Alternative Deprotection Strategies and Their Scope

While acid-catalyzed methods are prevalent, the need for orthogonal deprotection strategies in complex molecule synthesis has driven the development of alternative methods. These strategies avoid strongly acidic conditions, which can be detrimental to other sensitive functional groups within a molecule.

Lewis Acid-Mediated Deprotection: Lewis acids can also facilitate the cleavage of the N-trityl bond. The mechanism is analogous to that of Brønsted acids, involving coordination of the Lewis acid to a nitrogen atom of the imidazole ring, which enhances the leaving group ability of the trityl moiety. total-synthesis.comacsgcipr.org A notable development is a three-component reagent system consisting of a Lewis acid (e.g., BF₃·Et₂O or Cu(OTf)₂), a mild protic acid (hexafluoroisopropanol), and a reducing quenching agent (triethylsilane). rsc.org This system has proven effective for O-, N-, and S-detritylation in nucleoside, carbohydrate, and amino acid derivatives and is compatible with various other protecting groups like acetyl, silyl (B83357), and Fmoc. rsc.org

Reductive Cleavage: Reductive methods offer a non-acidic pathway for detritylation. One such method involves the use of indium metal in methanol under reflux conditions. This has been successfully applied to the cleavage of the trityl group from protected 1H-tetrazoles, demonstrating its potential for other N-trityl heterocycles. thieme.de This technique is highlighted for its efficiency and orthogonality. thieme.de Another reductive approach utilizes lithium powder with a catalytic amount of naphthalene (B1677914) to deprotect N-tritylamines in good to excellent yields, showing selectivity in the presence of allyl or benzyl (B1604629) groups. researchgate.net

Catalytic Hydrogenolysis: Catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) is a common method for removing certain protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group. wikipedia.org While the trityl group is generally designed to be stable under these conditions to allow for orthogonal deprotection, its lability can be influenced by the specific substrate and catalyst used. rsc.org For instance, methods for the controlled synthesis of disulfide bridges in peptides have utilized the trityl group for thiol protection, indicating its distinct reactivity profile compared to other groups sensitive to hydrogenolysis. wikipedia.org Therefore, while not a standard method for N-trityl imidazole deprotection, its applicability would depend on carefully selected reaction conditions to avoid reduction of other functionalities.

The table below outlines some alternative deprotection strategies for trityl groups.

| Method | Reagent(s) | Solvent(s) | Key Features | Substrate Type Mentioned |

| Lewis Acid-Mediated | BF₃·Et₂O, Hexafluoroisopropanol, Triethylsilane | Dichloromethane (DCM) | Mild, rapid, compatible with other protecting groups. | N-Trityl Nucleosides, Amino Acids rsc.org |

| Reductive Cleavage | Indium metal | Methanol | Non-acidic, efficient, selective. | N-Trityl Tetrazoles thieme.de |

| Reductive Cleavage | Lithium powder, catalytic Naphthalene | Not specified | Good to excellent yields, selective over allyl/benzyl groups. | N-Tritylamines researchgate.net |

Role of 2 1 Trityl 1h Imidazol 4 Yl Ethanol As a Key Synthetic Intermediate

Precursor in the Synthesis of Substituted Imidazole (B134444) Derivatives

The functionalized imidazole ring of 2-(1-Trityl-1H-imidazol-4-yl)ethanol serves as a foundational component for the elaboration of diverse substituted imidazole derivatives. The trityl group provides protection for the N-1 position of the imidazole ring, preventing its participation in reactions and directing substitution to other parts of the molecule. This group can be readily removed under acidic conditions when functionalization at the N-1 position is desired. total-synthesis.comresearchgate.net Concurrently, the ethanol (B145695) side chain offers a reactive handle that can be easily modified, for instance, through oxidation to an aldehyde or carboxylic acid, conversion to a halide, or esterification, thus enabling the introduction of various substituents and the construction of larger molecular frameworks. nih.govresearchgate.net

The strategic placement of the hydroxyethyl (B10761427) group on the imidazole ring makes this compound an excellent precursor for building advanced, multi-ring heterocyclic systems. Such systems are of great interest in drug discovery due to their complex three-dimensional structures and potential for high-affinity interactions with biological targets.

A common strategy involves the chemical modification of the ethanol side chain to create a reactive functional group that can participate in a subsequent ring-forming reaction. For example, oxidation of the primary alcohol to an aldehyde yields 2-(1-Trityl-1H-imidazol-4-yl)ethanal. This aldehyde can then undergo condensation reactions with various binucleophilic reagents to construct new fused or linked heterocyclic rings. One such application is in the synthesis of imidazo[4,5-b]pyridines, which are structural analogues of purines and exhibit a wide range of biological activities, including anticancer and antiviral properties. researchgate.neteurjchem.comnih.gov In a potential synthetic route, the aldehyde derived from the title compound could react with a 1,2-diaminobenzene or a substituted diaminopyridine in an oxidative cyclization to form a benzimidazole (B57391) or an imidazopyridine ring system, respectively. nih.gov

Another approach involves reacting the imidazole precursor with reagents like malononitrile (B47326). The reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile has been shown to produce 3H-imidazo[4,5-b]pyridines through an intramolecular cyclization pathway. acs.org By analogy, modification of the ethanol group of this compound could create a suitable electrophilic or nucleophilic center to participate in similar cyclizations, leading to the formation of complex, fused heterocyclic architectures.

The following table summarizes potential synthetic transformations of the ethanol side chain and the subsequent heterocyclic systems that can be constructed.

| Initial Transformation of Ethanol Group | Reactive Intermediate | Potential Reactant | Resulting Heterocyclic System |

| Oxidation | Aldehyde | 2,3-Diaminopyridine | Imidazo[4,5-b]pyridine |

| Oxidation | Carboxylic Acid | o-Phenylenediamine | Benzimidazole |

| Conversion to Halide | 2-Bromoethyl derivative | Thiourea | 2-Amino-thiazole derivative |

| Mesylation/Toxification | O-Sulfonate ester | Malononitrile derivative | Substituted Pyridine (B92270) |

The synthesis of fused-ring imidazole structures, such as imidazothiazoles and imidazothiadiazoles, is a significant area of research due to their broad spectrum of biological activities. nih.gov These syntheses often rely on the cyclocondensation of a functionalized imidazole with a bifunctional reagent. This compound can be elaborated into a suitable precursor for such reactions.

A plausible strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate, followed by substitution with a thiol functionality to yield 2-(1-Trityl-1H-imidazol-4-yl)ethanethiol. This thiol can then undergo cyclization with an α-haloketone or a similar electrophile. For instance, reaction with chloroacetaldehyde (B151913) would lead to the formation of a seven-membered imidazo[2,1-b] nih.govencyclopedia.pubthiazepine ring system. While syntheses of five- or six-membered fused rings like imidazo[2,1-b]thiazole (B1210989) are more common, this approach demonstrates the utility of the hydroxyethyl side chain in accessing larger, less common fused structures.

Alternatively, intramolecular cyclization strategies can be employed. researchgate.netrsc.org After modification of the ethanol side chain and deprotection of the imidazole nitrogen, functional groups could be introduced at both sites that are designed to react with each other, leading to the formation of a new ring fused to the imidazole core. For example, if the ethanol is converted to an aminoethyl group and the N-1 position is functionalized with a chloroacetyl group after trityl removal, a base-mediated intramolecular cyclization could yield a piperazinone ring fused to the imidazole, forming an imidazo[1,2-a]pyrazine (B1224502) derivative.

Contribution to the Synthesis of Complex Organic Molecules

Beyond the synthesis of substituted imidazoles, this compound is a key contributor to the synthesis of larger, more complex organic molecules, including natural product analogues and peptidomimetics. Its utility lies in its role as a bifunctional building block, where the two functional sites—the protected nitrogen and the hydroxyl group—can be manipulated independently using orthogonal protection strategies.

The concept of using versatile building blocks is central to modern organic synthesis, enabling the efficient construction of molecular diversity. researchgate.neteur.nl this compound exemplifies such a building block due to its two distinct points of functionalization, which can be addressed using orthogonal chemical reactions.

The trityl group is an acid-labile protecting group, stable to basic and nucleophilic conditions, while the hydroxyl group is amenable to a wide range of reactions such as esterification, etherification, or oxidation under conditions that would leave the trityl group intact. This orthogonality allows for a programmed synthetic sequence. For example, the hydroxyl group can be acylated or alkylated first. Subsequently, the trityl group can be selectively removed using a mild acid like trifluoroacetic acid (TFA) to expose the N-1 position of the imidazole ring for further modification, such as N-alkylation. total-synthesis.com

This "building block" approach is powerfully illustrated by the use of the closely related compound, 2-(1-Trityl-imidazol-4-yl)acetic acid, in the synthesis of libraries of β-turn mimetics. nih.gov β-turns are crucial secondary structures in proteins, and molecules that mimic them are valuable tools for modulating protein-protein interactions. acs.orgnih.govrsc.org In these syntheses, the acetic acid side chain and the deprotected imidazole nitrogen serve as anchor points for attaching different amino acid residues or other functionalities, creating a diverse set of complex, multifunctional molecules from a common scaffold. The ethanol derivative offers similar, if not greater, synthetic flexibility for constructing such complex molecular architectures.

The table below outlines a potential orthogonal synthetic strategy using this compound.

| Step | Reaction | Reagent(s) | Functional Group Modified | Status of Other Group |

| 1 | Esterification | R-COOH, DCC | Hydroxyl Group | N1-Trityl (Protected) |

| 2 | Deprotection | TFA, TIS | N1-Trityl Group | Ester (Protected) |

| 3 | N-Alkylation | R'-Br, Base | N1-Imidazole | Ester (Protected) |

| 4 | Saponification | NaOH | Ester Group | N1-Alkyl (Functionalized) |

Chirality is a fundamental aspect of molecular biology, and the synthesis of enantiomerically pure compounds is a major goal in medicinal chemistry. This compound, being a racemic secondary alcohol, is a prime candidate for stereoselective synthesis applications.

One key application is its use in Dynamic Kinetic Resolution (DKR). encyclopedia.pubmdpi.com In a DKR process, the racemic alcohol is subjected to two simultaneous reactions: a rapid, reversible racemization of the alcohol enantiomers and an irreversible, enantioselective reaction that consumes only one of the enantiomers. For example, a combination of a ruthenium-based racemization catalyst and a lipase (B570770) enzyme for enantioselective acylation can convert the entire racemic mixture into a single enantiomer of the corresponding ester. organic-chemistry.org This provides an efficient route to enantiopure chiral building blocks from the racemic starting material.

Once the chiral, enantiopure form of this compound or its ester derivative is obtained, it can be incorporated into larger molecules, imparting chirality to the final product. The stereocenter of the hydroxyethyl side chain can influence the stereochemical outcome of subsequent reactions.

Furthermore, the bulky trityl group itself can play a role in directing stereoselectivity. nih.gov Its significant steric hindrance can influence the facial selectivity of reactions on nearby functional groups, a principle often exploited in diastereoselective synthesis. For instance, the reduction of a ketone adjacent to a trityl-bearing stereocenter can proceed with high diastereoselectivity due to the steric shielding of one face of the carbonyl group by the trityl propeller. This inherent property of the trityl group, combined with the chirality of the ethanol side chain, makes this intermediate a powerful tool for controlling stereochemistry in the synthesis of complex chiral molecules.

Synthesis and Characterization of Analogues and Derivatives of 2 1 Trityl 1h Imidazol 4 Yl Ethanol

Modifications on the Ethanol (B145695) Side Chain

The ethanol side chain of 2-(1-Trityl-1H-imidazol-4-yl)ethanol offers a prime site for chemical modification, primarily through reactions targeting the hydroxyl group. These modifications can alter the compound's polarity, reactivity, and biological interactions. Standard reactions of alcohols, such as oxidation, esterification, and etherification, are commonly employed to generate a diverse range of derivatives.

Oxidation: The primary alcohol of the ethanol side chain can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, treatment with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 2-(1-Trityl-1H-imidazol-4-yl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would lead to the formation of 2-(1-Trityl-1H-imidazol-4-yl)acetic acid.

Esterification: A wide array of esters can be synthesized by reacting the hydroxyl group with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-(1-Trityl-1H-imidazol-4-yl)ethyl acetate (B1210297). This approach allows for the introduction of diverse functionalities by varying the R-group of the carboxylic acid.

Etherification: The synthesis of ether derivatives can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 4-(2-methoxyethyl)-1-trityl-1H-imidazole.

A summary of potential side-chain modifications is presented in the interactive table below.

| Modification Type | Reagents and Conditions | Product Structure | Potential Functional Groups Introduced |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH2Cl2 | Aldehyde | |

| Oxidation to Carboxylic Acid | KMnO4, NaOH, H2O, then H3O+ | Carboxylic Acid | |

| Esterification | R-COCl, Pyridine | Ester (varied R group) | |

| Etherification | 1. NaH, THF; 2. R-X | Ether (varied R group) |

Substitutions on the Imidazole (B134444) Ring

Introducing substituents onto the imidazole ring of this compound can significantly influence its electronic properties and steric profile. The trityl group at the N-1 position directs electrophilic substitution primarily to the C-2 and C-5 positions of the imidazole ring.

Halogenation: Direct halogenation of the imidazole ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent to introduce a bromine atom, likely at the C-2 or C-5 position.

Nitration and Sulfonation: While direct nitration and sulfonation of imidazoles can be challenging due to the ring's sensitivity to strong acids, these modifications can sometimes be achieved under carefully controlled conditions using reagents like nitric acid in sulfuric acid for nitration.

Metal-Catalyzed Cross-Coupling Reactions: A more versatile approach for introducing a wide range of substituents is through metal-catalyzed cross-coupling reactions. This typically involves first halogenating the imidazole ring and then using reactions like the Suzuki, Stille, or Heck coupling to introduce alkyl, aryl, or vinyl groups. For example, a bromo-substituted derivative could be coupled with an arylboronic acid in the presence of a palladium catalyst to form an aryl-substituted imidazole.

The table below summarizes some possible substitutions on the imidazole ring.

| Substitution Type | Position | Reagents and Conditions | Resulting Derivative |

| Bromination | C-2 or C-5 | N-Bromosuccinimide (NBS), CCl4 | Bromo-2-(1-trityl-1H-imidazol-4-yl)ethanol |

| Formylation | C-2 | Vilsmeier-Haack reaction (DMF, POCl3) | 2-Formyl-4-(2-hydroxyethyl)-1-trityl-1H-imidazole |

| Arylation (Suzuki Coupling) | C-5 (from 5-bromo derivative) | Ar-B(OH)2, Pd(PPh3)4, Na2CO3 | 5-Aryl-2-(1-trityl-1H-imidazol-4-yl)ethanol |

Variations of the N-Protecting Trityl Group

Common alternative N-protecting groups for imidazoles include:

Benzyl (B1604629) (Bn) group: Introduced using benzyl chloride and a base. It is stable to a wide range of conditions and can be removed by hydrogenolysis.

p-Methoxybenzyl (PMB) group: Similar to the benzyl group but can be removed under milder oxidative conditions.

Tosyl (Ts) group: A robust protecting group, introduced using tosyl chloride. It is stable to acidic and oxidative conditions but can be removed by strong reducing agents.

tert-Butoxycarbonyl (Boc) group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O. It is readily cleaved under acidic conditions. wikipedia.org

2-(Trimethylsilyl)ethoxymethyl (SEM) group: This group is stable to a variety of conditions and can be removed using fluoride (B91410) ion sources.

The choice of protecting group depends on the planned subsequent reaction steps and the desired deprotection conditions. The following table provides a comparison of different N-protecting groups.

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features |

| Trityl | Tr | Trityl chloride, base | Mild acid | Bulky, acid-labile |

| Benzyl | Bn | Benzyl chloride, base | Hydrogenolysis (H2, Pd/C) | Stable to many reagents |

| p-Methoxybenzyl | PMB | PMB chloride, base | Oxidative cleavage (DDQ, CAN) | Milder removal than Bn |

| Tosyl | Ts | Tosyl chloride, base | Strong reducing agents | Very stable |

| tert-Butoxycarbonyl | Boc | (Boc)2O, base | Strong acid (e.g., TFA) | Acid-labile |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM chloride, base | Fluoride ion (e.g., TBAF) | Stable to acid and base |

Structural Homologs and Isoelectronic Analogues of this compound

Homologs: Homologs can be synthesized by extending the ethanol side chain. For example, 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol would be a higher homolog. The synthesis would likely start from a different precursor, such as a 4-formyl-1-trityl-1H-imidazole, which could undergo a Wittig reaction followed by reduction.

Isoelectronic Analogues: Thiazole (B1198619) and oxazole (B20620) rings are common isoelectronic replacements for the imidazole ring.

Thiazole Analogues: A thiazole analogue, such as 2-(1-Trityl-thiazol-4-yl)ethanol, could be synthesized. The Hantzsch thiazole synthesis is a common method, which involves the reaction of a thioamide with an α-haloketone.

Oxazole Analogues: An oxazole analogue, like 2-(1-Trityl-oxazol-4-yl)ethanol, could also be prepared. The Robinson-Gabriel synthesis, involving the cyclization of an N-acyl-α-amino ketone, is a potential route. The van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC), is another powerful method for synthesizing oxazoles from aldehydes. nih.gov

The characterization of these analogues would involve standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm their structures. A comparison of the physicochemical properties of these analogues with the parent imidazole compound would be crucial for understanding the impact of the heterocyclic core.

The table below outlines some potential structural homologs and isoelectronic analogues.

| Analogue Type | Heterocyclic Core | Example Structure | Potential Synthetic Strategy |

| Homolog | Imidazole | 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol | Wittig reaction on 4-formylimidazole derivative followed by reduction |

| Isoelectronic Analogue | Thiazole | 2-(Thiazol-4-yl)ethanol derivative | Hantzsch thiazole synthesis |

| Isoelectronic Analogue | Oxazole | 2-(Oxazol-4-yl)ethanol derivative | Robinson-Gabriel synthesis or van Leusen reaction |

Advanced Analytical and Spectroscopic Characterization for Research on 2 1 Trityl 1h Imidazol 4 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(1-Trityl-1H-imidazol-4-yl)ethanol and its analogs. It provides precise information about the chemical environment of individual atoms, enabling the confirmation of the molecular structure, assessment of purity, and investigation of intermolecular interactions.

Proton NMR (¹H NMR) Applications in Purity and Structural Assignment

Proton NMR (¹H NMR) spectroscopy is a primary technique for verifying the synthesis and purity of this compound. The ¹H NMR spectrum exhibits characteristic signals for each proton in the molecule, and their chemical shifts, multiplicities, and integration values are used for structural assignment.

The spectrum can be divided into distinct regions corresponding to the protons of the trityl group, the imidazole (B134444) ring, and the ethanol (B145695) side chain. The fifteen protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region, usually between δ 7.0 and 7.5 ppm. The two protons on the imidazole ring are expected to resonate as singlets, with the C2-H proton appearing at a lower field (around δ 7.5-8.0 ppm) and the C5-H proton at a higher field (around δ 6.8-7.2 ppm).

The protons of the 2-ethanol side chain give rise to two characteristic triplets. The methylene (B1212753) group attached to the imidazole ring (-CH₂-CH₂-OH) is expected to appear at approximately δ 2.7-2.9 ppm, while the methylene group bearing the hydroxyl function (-CH₂-CH₂-OH) would resonate at around δ 3.8-4.0 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The integration of these signals provides a quantitative measure of the number of protons in each environment, which should correspond to the molecular formula. The absence of impurity signals confirms the high purity of the compound.

Table 1: Typical ¹H NMR Chemical Shifts for the Core Moieties of this compound

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Trityl (Ar-H) | 7.0 - 7.5 | Multiplet |

| Imidazole (C2-H) | 7.5 - 8.0 | Singlet |

| Imidazole (C5-H) | 6.8 - 7.2 | Singlet |

| Imidazole-CH₂- | 2.7 - 2.9 | Triplet |

| -CH₂-OH | 3.8 - 4.0 | Triplet |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the quaternary carbon of the trityl group (C(Ph)₃) around δ 75-80 ppm. The aromatic carbons of the trityl group will produce a series of signals between δ 125 and 145 ppm. The imidazole ring carbons are expected to resonate with the C2 carbon appearing at a lower field (δ 135-140 ppm) than the C4 and C5 carbons (δ 115-130 ppm). The carbons of the ethanol side chain will appear in the aliphatic region, with the -CH₂-OH carbon at a lower field (around δ 60-65 ppm) than the imidazole-CH₂- carbon (around δ 25-30 ppm).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Trityl (C(Ph)₃) | 75 - 80 |

| Trityl (aromatic C-H) | 127 - 130 |

| Trityl (aromatic C-ipso) | 140 - 145 |

| Imidazole (C2) | 135 - 140 |

| Imidazole (C4) | 125 - 130 |

| Imidazole (C5) | 115 - 120 |

| Imidazole-CH₂- | 25 - 30 |

Note: These are predicted chemical shift ranges based on analogous structures.

Ligand-Observed NMR for Binding Studies

Ligand-observed NMR techniques are particularly useful for studying the interactions of this compound and its derivatives with biological macromolecules, such as proteins or enzymes. Changes in the chemical shifts or line broadening of the ligand's NMR signals upon binding to a target can provide information about the binding site and the nature of the interaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₂₄H₂₂N₂O).

In addition to molecular weight determination, MS provides information about the fragmentation pattern of the molecule under ionization. The most prominent fragmentation is often the loss of the trityl group, leading to a stable trityl cation (m/z = 243). This is a characteristic feature in the mass spectra of trityl-containing compounds. Other fragments may arise from the cleavage of the ethanol side chain. Analysis of these fragmentation patterns helps to confirm the different structural units within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings of the trityl group and the imidazole ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the ethanol side chain will appear between 2850 and 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations of the trityl group are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Aromatic/Imidazole C=C, C=N | Ring stretch | 1400 - 1600 |

Note: These are general frequency ranges and can vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state. For complex molecules like this compound and its derivatives, single-crystal X-ray diffraction is indispensable for confirming the chemical structure and understanding its spatial configuration.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. mdpi.com Structural refinements are then carried out to achieve the final molecular structure. mdpi.com

In the context of this compound, an X-ray crystallographic study would reveal several key features:

Molecular Conformation: The analysis would determine the exact bond lengths and angles within the molecule. nih.gov The orientation of the bulky trityl (triphenylmethyl) group relative to the imidazole ring is of particular interest. In related structures, such as 1-trityl-4-nitroimidazole, the plane of the imidazole ring has been observed to bisect the angle between two of the trityl's phenyl rings. researchgate.net The conformation of the ethanol side chain would also be precisely defined.

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. For this compound, the hydroxyl group of the ethanol moiety is capable of acting as a hydrogen bond donor, while the un-substituted nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. nih.gov This can lead to the formation of hydrogen-bonded chains or more complex networks, significantly influencing the crystal's physical properties. nih.govnih.gov The analysis would provide precise measurements of these hydrogen bonds. nih.gov

Stereochemistry: If chiral derivatives are synthesized, X-ray crystallography can be used to determine the absolute configuration of stereocenters.

The data obtained from such an analysis are typically presented in a standardized format, as shown in the table below, which summarizes crystallographic data for representative imidazole derivatives.

| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|---|

| 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol | C₁₁H₁₁FN₂O | Monoclinic | P2₁/c | Intermolecular O—H···N hydrogen bonds link molecules into chains. | nih.gov |

| 1H-imidazole-1-methanol | C₄H₆N₂O | Monoclinic | P2₁/n | Molecules connected via O—H···N hydrogen bonding to form three-membered macrocycles. | nih.gov |

| 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole | C₉H₇FN₄ | Triclinic | P-1 | Crystal structure displays hydrogen-bonded chains from N–H···N interactions. | mdpi.com |

| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | C₈H₁₂ClN₃O₃ | Triclinic | P-1 | Structure features weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions. | nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and analysis of this compound, chromatographic methods are essential for monitoring reaction progress, assessing the purity of the final product, and isolating the compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. criver.com It is particularly well-suited for compounds like this compound, which are not sufficiently volatile for gas chromatography. Reversed-phase HPLC is the most common mode used for the analysis of imidazole derivatives. nih.gov

In a typical reversed-phase setup, the stationary phase is nonpolar (e.g., octadecyl silica, C18), while the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The bulky, nonpolar trityl group in this compound will cause it to be strongly retained on a reversed-phase column, leading to longer retention times.

Key aspects of HPLC analysis for this compound include:

Purity Assessment: HPLC can detect and quantify impurities in a sample with high sensitivity. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.

Method Development: Developing a robust HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition (including pH and organic modifier ratio), flow rate, and column temperature, to achieve the best separation (resolution) between the target compound and any potential impurities. criver.comptfarm.pl

Detection: The imidazole ring and the phenyl rings of the trityl group contain chromophores that absorb ultraviolet (UV) light, making UV detection a suitable and common choice for HPLC analysis of this class of compounds. researchgate.net

The following table summarizes typical conditions used for the HPLC analysis of various imidazole-containing compounds.

| Compound Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Antifungal Imidazoles | Chiralcel OJ (10 µm) | Hexane with alcohol modifiers (e.g., 2-propanol, ethanol) and diethylamine. | UV at 220 nm | ptfarm.pl |

| Anti-infective Imidazoles | Thermo Scientific® BDS Hypersil C8 (5 µm) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20. | UV at 300 nm | researchgate.netmdpi.com |

| Imidazole and Methylimidazoles | Supersil-ODS-B | Acetonitrile: ionic reagent solution (pH 3.5) (40:60, v/v). | Not specified | cmes.org |

| Chiral Imidazolines | Chiralpak® IB® | Water with acetonitrile or methanol, buffered with 40 mM ammonium (B1175870) acetate (B1210297) (pH 7.5). | Not specified | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. atu-lab.de While GC is primarily used for volatile and thermally stable compounds, its application to molecules like this compound presents challenges due to the compound's high molecular weight and the presence of a polar hydroxyl group, which decrease its volatility.

To analyze such compounds by GC-MS, a chemical modification step known as derivatization is typically required. gdut.edu.cn The purpose of derivatization is to convert the polar -OH group into a less polar, more volatile functional group. osti.gov Common derivatization techniques for hydroxyl groups include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation. osti.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. acs.org The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by matching it against spectral libraries. wiley.com

The key information obtained from a GC-MS analysis includes:

Retention Time: The time it takes for the derivatized compound to pass through the GC column, which is a characteristic property under specific chromatographic conditions. gdut.edu.cn

Mass Spectrum: Provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, allowing for structural elucidation and confirmation of the compound's identity. nih.gov

The table below outlines common parameters and reagents involved in GC-MS analysis, particularly when derivatization is necessary.

| Parameter | Typical Setting/Reagent | Purpose | Reference |

|---|---|---|---|

| Derivatization Reagent | Isobutyl chloroformate, BSTFA, p-tolylisocyanate | To increase volatility and thermal stability by modifying polar functional groups (-OH, -NH). | gdut.edu.cnosti.gov |

| GC Column | HP-5ms or equivalent (nonpolar) | Separates components of the mixture based on boiling point and polarity. | osti.gov |

| Carrier Gas | Helium or Hydrogen | Acts as the mobile phase to carry the sample through the column. | osti.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible way to generate a characteristic mass spectrum. | osti.gov |

| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. | nih.gov |

Computational Chemistry and Theoretical Studies Pertaining to 2 1 Trityl 1h Imidazol 4 Yl Ethanol

Molecular Modeling and Geometry Optimization

Molecular modeling of 2-(1-Trityl-1H-imidazol-4-yl)ethanol involves creating a three-dimensional representation of the molecule to predict its most stable structure, known as the ground-state geometry. This process, called geometry optimization, is fundamental to computational chemistry and is typically performed using methods like Density Functional Theory (DFT) or other quantum mechanical approaches.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest potential energy. For a molecule with the structural complexity of this compound, particular attention is paid to the orientation of the bulky trityl group relative to the imidazole (B134444) ring and the ethanol (B145695) side chain. The large size of the trityl group introduces significant steric hindrance, which heavily influences the molecule's final conformation.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical Geometry Optimization This table is illustrative and represents typical data obtained from such a study.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N(1)-C(Trityl) | ~1.48 Å |

| Bond Length | C(4)-C(ethanol) | ~1.51 Å |

| Bond Angle | C(Trityl)-N(1)-C(2) | ~125° |

| Dihedral Angle | C(phenyl)-C(trityl)-N(1)-C(5) | Variable (defines propeller-like twist of trityl group) |

Electronic Structure Calculations

Electronic structure calculations are employed to understand the distribution of electrons within the this compound molecule. These calculations can reveal regions of high or low electron density, which are crucial for predicting reactivity, intermolecular interactions, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Furthermore, these studies can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For this compound, the ESP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the imidazole ring and the oxygen atom of the ethanol group, indicating sites susceptible to electrophilic attack or hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms.

Table 2: Hypothetical Electronic Properties of this compound This table is illustrative and represents typical data obtained from electronic structure calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 3.5 D | Indicates overall molecular polarity |

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of flexible single bonds, particularly the bond connecting the bulky trityl group to the imidazole ring and the bonds in the ethanol side chain, this compound can exist in multiple conformations. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies. This analysis helps identify the most stable conformers that are likely to be present under experimental conditions.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time. In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics in a simulated environment (e.g., in a solvent like water or ethanol). This can reveal how the molecule flexes, rotates, and interacts with its surroundings. For this compound, MD simulations could elucidate the rotational freedom of the trityl group and the flexibility of the ethanol side chain, which are crucial for understanding how the molecule might fit into a binding site of a biological target.

Structure-Activity Relationship (SAR) Studies based on Computational Approaches

Computational SAR studies aim to establish a correlation between the chemical structure of a molecule and its biological activity. For a compound like this compound, which serves as a building block for more complex molecules, computational methods can predict how modifications to its structure would affect its properties or the activity of its derivatives.

Techniques like molecular docking are often used to predict the binding orientation and affinity of a molecule within the active site of a protein. For instance, derivatives of imidazole are known to be inhibitors of various enzymes. nih.govnih.gov A computational approach would involve docking this compound and its analogs into a target protein's binding site. By calculating a "docking score," researchers can estimate the binding affinity. This allows for the virtual screening of many potential derivatives to identify those with the most promising interactions.

The key structural features of this compound for such studies would be the imidazole ring (a known pharmacophore that can coordinate with metal ions or form hydrogen bonds), the hydroxyl group of the ethanol moiety (a hydrogen bond donor/acceptor), and the large, hydrophobic trityl group (which can form significant hydrophobic interactions). nih.govresearchgate.net

Table 3: Illustrative SAR Data for Hypothetical Derivatives This table illustrates how computational data could be used to guide SAR studies based on the this compound scaffold.

| Modification on Scaffold | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

|---|---|---|

| None (Parent Molecule) | -7.5 | Hydrogen bond via -OH; Hydrophobic interaction via Trityl |

| Replace -OH with -OCH₃ | -6.8 | Loss of H-bond donor capability |

| Replace Trityl with Phenyl | -6.2 | Reduced hydrophobic interaction |

| Add -Cl to a phenyl ring of Trityl | -7.9 | Enhanced hydrophobic/halogen bond interaction |

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to model chemical reactions, providing detailed information about reaction pathways and the energies of transition states. mdpi.com For this compound, this could involve studying its synthesis. For example, computational models could investigate the reaction mechanism of attaching the trityl group to the imidazole nitrogen or the introduction of the ethanol side chain.

By calculating the energy profile of a proposed reaction, chemists can identify the highest energy point along the reaction coordinate, known as the transition state. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such studies can help optimize reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the synthesis. For instance, steric effects from the bulky trityl group could be computationally modeled to explain observed regioselectivity in reactions involving the imidazole ring. researchgate.net

Conclusion and Future Research Perspectives in the Chemistry of 2 1 Trityl 1h Imidazol 4 Yl Ethanol

Summary of Current Research Landscape